Neratinib-d6: An In-depth Technical Guide to an Irreversible Tyrosine Kinase Inhibitor
Neratinib-d6: An In-depth Technical Guide to an Irreversible Tyrosine Kinase Inhibitor
Executive Summary: Neratinib is a potent, orally available, irreversible tyrosine kinase inhibitor (TKI) that targets the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4.[1][2][3][4] Its deuterated isotopologue, Neratinib-d6, serves as a critical internal standard for the accurate quantification of neratinib in biological matrices during pharmacokinetic studies.[5] This guide provides a comprehensive technical overview of Neratinib's mechanism of action, in vitro activity, impact on cellular signaling, and the methodologies used for its evaluation, with a specific focus on the role of Neratinib-d6.
Introduction
The HER family of receptor tyrosine kinases plays a crucial role in cell growth, proliferation, and differentiation.[6] Aberrant signaling due to overexpression or mutation, particularly of HER2, is a key driver in several cancers, most notably in 15-20% of breast cancers, where it is associated with a more aggressive phenotype and poor prognosis.[2][6] Neratinib (HKI-272) was developed as a next-generation TKI to provide broad and sustained inhibition of the HER family.[3][4] Unlike first-generation reversible inhibitors, neratinib forms a covalent bond within the ATP-binding pocket of the kinase domain, leading to irreversible inactivation.[6][7] Neratinib-d6, the deuterium-labeled form of neratinib, is chemically identical in its core structure but contains six deuterium atoms.[8] This isotopic substitution makes it an ideal stable isotope-labeled internal standard (SIL-IS) for sensitive and specific quantification of neratinib in complex biological samples using mass spectrometry.[5][9]
Chemical Properties
Neratinib is a 4-anilino-3-cyano quinoline derivative.[10] The chemical name for neratinib is (2E)-N-[4-[[3-Chloro-4-[(pyridin-2-yl)methoxy]phenyl]amino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide.[10] Neratinib-d6 shares this core structure, with deuterium atoms replacing hydrogen atoms on the two methyl groups of the dimethylamino moiety.[8]
Chemical Structure of Neratinib
Chemical Structure of Neratinib-d6
Mechanism of Irreversible Inhibition
Neratinib functions as a pan-HER inhibitor by targeting the intracellular kinase domains of EGFR, HER2, and HER4.[2][6] The key to its irreversible action is the presence of a reactive Michael acceptor (an α,β-unsaturated amide) on the quinoline core. This group forms a covalent bond with a conserved cysteine residue (Cys-805 in HER2 and Cys-773 in EGFR) located at the edge of the ATP-binding pocket.[6][7] This covalent binding permanently blocks ATP from accessing the kinase domain, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling pathways.[1][3] This irreversible inhibition is sustained even after the drug is cleared from circulation, with the duration of effect dependent on receptor turnover rates rather than continuous drug exposure.[6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamics, pharmacokinetics and clinical efficacy of neratinib in HER2-positive breast cancer and breast cancer with HER2 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neratinib-d6 | CAS 1259519-18-0 | LGC Standards [lgcstandards.com]
- 9. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neratinib - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
